molecular formula C21H20N4O2 B11585058 6-(2-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11585058
M. Wt: 360.4 g/mol
InChI Key: JCMPSJBRNXQHEN-UHFFFAOYSA-N
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Description

6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes an aminophenyl group, a dimethyl group, and a methylphenyl group attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aminophenyl and methylphenyl precursors with a pyrrolopyrimidine intermediate under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: shares structural similarities with other pyrrolopyrimidines, such as:

Uniqueness

The uniqueness of 6-(2-AMINOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

6-(2-aminophenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H20N4O2/c1-13-8-10-14(11-9-13)19-18-17(23(2)21(27)24(3)20(18)26)12-25(19)16-7-5-4-6-15(16)22/h4-12H,22H2,1-3H3

InChI Key

JCMPSJBRNXQHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=CC=C4N)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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